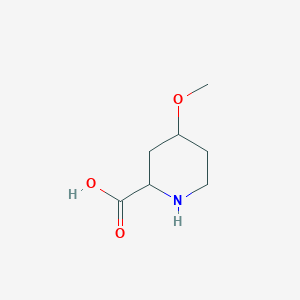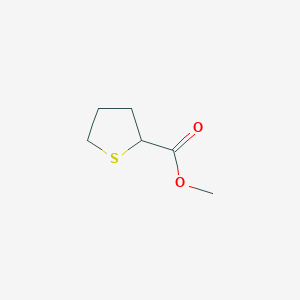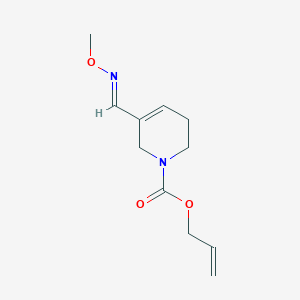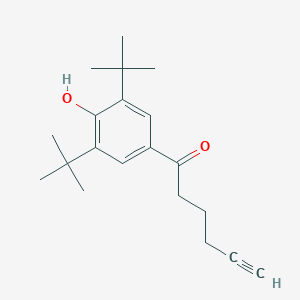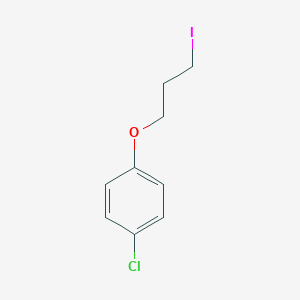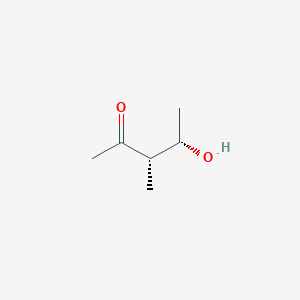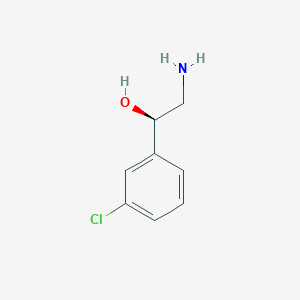
(R)-2-Amino-1-(3-chlorophenyl)ethanol
Descripción general
Descripción
“®-2-Amino-1-(3-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H8Cl2O. It has an average mass of 191.055 Da and a monoisotopic mass of 189.995224 Da .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-1-(3-chlorophenyl)ethanol” consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . The compound has one defined stereocenter .
Physical And Chemical Properties Analysis
“®-2-Amino-1-(3-chlorophenyl)ethanol” has a molecular formula of C8H8Cl2O, an average mass of 191.055 Da, and a monoisotopic mass of 189.995224 Da . Further details about its physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Biotechnological Applications
“®-2-Amino-1-(3-chlorophenyl)ethanol” can be used in biotechnological applications, particularly in the field of enzymology. It can serve as a substrate for alcohol dehydrogenases (ADHs), a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of certain pharmaceuticals. For instance, “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” (®-BTPE), a pharmaceutically important alcohol intermediate for the synthesis of aprepitant, can be produced through the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to ®-BTPE using biocatalysts .
Synthesis of Schiff Bases
“®-2-Amino-1-(3-chlorophenyl)ethanol” can be used in the synthesis of Schiff bases, which are compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These Schiff bases can be used as ligands in the formation of complex compounds with transition metals .
Mecanismo De Acción
Target of Action
The primary targets of ®-2-Amino-1-(3-chlorophenyl)ethanol are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their duration of action within the neuronal synapse .
Mode of Action
®-2-Amino-1-(3-chlorophenyl)ethanol interacts with its targets by weakly inhibiting the enzymes involved in the uptake of norepinephrine and dopamine . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .
Biochemical Pathways
The compound affects the biochemical pathways involving norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their downstream effects . This can lead to changes in mood and behavior, making it useful in the treatment of conditions like major depressive disorder and as an aid for smoking cessation .
Result of Action
The molecular and cellular effects of ®-2-Amino-1-(3-chlorophenyl)ethanol’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, leading to changes in mood and behavior .
Propiedades
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-1-(3-chlorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research article, titled "844 Low Stereoselectivity D-Threonine aldolase and Fusarium fujikuroi DC4986-derived decarboxylase were used for the stereoselective synthesis of (R)-2-amino-1-(3-chlorophenyl)ethanol" [], details a novel method for synthesizing (R)-2-Amino-1-(3-chlorophenyl)ethanol. The significance lies in the use of a low stereoselectivity D-Threonine aldolase and a decarboxylase derived from Fusarium fujikuroi DC4986 to achieve stereoselective synthesis. This approach could potentially offer advantages in terms of efficiency and selectivity compared to other synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
